molecular formula C7H5N B025153 Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile CAS No. 103495-51-8

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile

Cat. No. B025153
CAS RN: 103495-51-8
M. Wt: 103.12 g/mol
InChI Key: VNWWNLCVXWGXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 1.0.02,6]hex-3-ene-3-carbonitrile, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new materials. Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has been shown to have unique properties that make it useful in the synthesis of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is not fully understood, but it is believed to act as a nucleophile in certain reactions. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides, to form new compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure, which makes it useful in the synthesis of new materials. However, its synthesis method can be challenging, and it may not be readily available in large quantities.

Future Directions

There are several future directions for research on tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile. One area of interest is in the development of new materials with unique properties. Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile could be used as a building block for the synthesis of new polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile is a heterocyclic compound with unique properties that make it useful in scientific research. Its synthesis method can be challenging, but it has potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods involves the reaction of 3-bromo-1-propene with cyclopentadiene in the presence of a palladium catalyst to form tricyclo[3.1.0.02,6]hex-3-ene. This intermediate can then be reacted with cyanogen bromide in the presence of a base to yield tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile.

properties

CAS RN

103495-51-8

Product Name

Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

IUPAC Name

tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile

InChI

InChI=1S/C7H5N/c8-2-3-1-4-6-5(3)7(4)6/h1,4-7H

InChI Key

VNWWNLCVXWGXIO-UHFFFAOYSA-N

SMILES

C1=C(C2C3C1C32)C#N

Canonical SMILES

C1=C(C2C3C1C32)C#N

synonyms

Tricyclo[3.1.0.0(2,4)]hex-3

Origin of Product

United States

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